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Compound of Interest

Compound Name: Schumanniofoside

CAS No.: 107584-27-0

Cat. No.: B1681562

Get Quote

Executive Summary & Chemical Context[2][3][4][5]
[6][7][8][9][10]
Schumanniofoside is a bioactive secondary metabolite isolated primarily from the stem bark

of Schumanniophyton magnificum (Rubiaceae).[1][2][3] It is chemically distinct due to its hybrid

structure: a chromone core fused with an alkaloidal moiety (often involving a piperidine-like ring

or quaternary ammonium), glycosylated with a disaccharide unit (typically glucose and

rhamnose).[1]

The structural elucidation of Schumanniofoside presents three specific challenges:

Aglycone Complexity: Distinguishing the chromone signals from the alkaloidal fused rings.

Glycosidic Linkage: Determining the attachment point of the sugar moiety (typically C-7 or

similar oxygenated positions) and the inter-glycosidic linkage.

Stereochemistry: Resolving the anomeric configurations (
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vs.

) and the ring fusion stereochemistry.

This protocol outlines a self-validating NMR workflow to resolve these challenges.

Sample Preparation & Solvent Selection[9]
Objective: Maximize signal dispersion and exchangeable proton visibility.

Solvent:DMSO-

(Dimethyl sulfoxide-d6) is the standard choice.[1]

Causality: Schumanniofoside contains multiple hydroxyl groups (sugar moiety) and

potentially exchangeable amide/amine protons.[1] DMSO-

inhibits rapid proton exchange, allowing for the observation of sharp hydroxyl
doublets/triplets, which are critical for establishing sugar ring configurations via coupling
constants (

).

Concentration: 5–10 mg in 600 µL solvent is ideal for 2D acquisition within reasonable

timeframes (12–16 hours).[1]

Temperature: 298 K (25°C).[1]

Experimental Protocol & Pulse Sequence Logic
Phase 1: 1D Experiments (The Fingerprint)[1]
1H NMR (Proton)

Target: Identify the diagnostic chromone "doublet pair" and anomeric protons.

Key Signals to Observe:

Chromone H-2: A highly deshielded doublet (
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ppm,

Hz).[1][4] The chemical shift is extreme due to the proximity to the heteroatom and
carbonyl.

Chromone H-3: An upfield doublet (

ppm,

Hz).[1][4]

Anomeric Protons (

): Look for signals in the 4.5–5.5 ppm range.[1]

N-Methyl Groups: Singlets in the 3.0–4.0 ppm range, indicative of the alkaloidal

quaternary nitrogen.

13C NMR & DEPT-135
Target: Count carbons and differentiate CH/CH

(positive) from CH

(negative) and C

(invisible).

Key Signals:

Carbonyls:

ppm (Chromone C-4).[1]

Anomeric Carbons:

95–105 ppm.

Phase 2: 2D Correlation (The Connectivity)[1]
COSY (Correlation Spectroscopy)

Logic: Establishes the proton spin systems.
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Application: Trace the sugar ring protons (

) and the coupling between Chromone H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence)
Logic: Maps protons to their directly attached carbons (

).

Application: Differentiates the sugar methines (CH) from the alkaloidal methylenes (CH

).[1] This is crucial for assigning the overlapping region (3.0–4.0 ppm).[1]

HMBC (Heteronuclear Multiple Bond Coherence) - CRITICAL STEP
Logic: Detects long-range couplings (

and

), bridging fragments separated by heteroatoms (O, N).

Application:

Glycosidic Linkage: Look for a correlation between the Sugar H-1' and the Aglycone C-7

(or equivalent).[1] This definitively proves where the sugar is attached.

Inter-sugar Linkage: Correlation between the terminal sugar anomeric proton and the inner

sugar carbon (e.g., Rhamnose H-1 to Glucose C-6).[1]

Quaternary Assembly: Links the isolated N-methyl protons to the alkaloid ring carbons.

NOESY/ROESY (Nuclear Overhauser Effect)
Logic: Determines spatial proximity (through-space).[1]

Application: Confirms the stereochemistry of the ring fusion in the alkaloid moiety and the

relative orientation of the sugar units.

Data Interpretation Guide
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The following table summarizes the diagnostic chemical shifts expected for

Schumanniofoside based on literature precedents for chromone alkaloid glycosides.

Moiety Position (ppm)

Multiplicity
(

Hz)
(ppm)

HMBC
Correlation
Targets

Chromone H-2 8.19 d (6.[1][4]0) ~155.0 C-3, C-4, C-9

H-3 6.26 d (6.[1]0) ~110-115
C-2, C-4, C-

10

C-4 (C=O) - - ~175-180 H-2, H-3, H-5

Alkaloid N-CH 3.6 - 3.9 s ~50-60
Adjacent

Ring Carbons

Sugar 1
H-1'

(Anomeric)
5.0 - 5.5

d (7-8 for

-Glc)
100-105 Aglycone C-7

Sugar 2
H-1''

(Anomeric)
4.5 - 5.0 s/d 98-102

Sugar 1 (e.g.,

C-6')

CH

(Rham)
1.0 - 1.2 d ~18.0

Sugar 2 C-4,

C-5

Note: Exact values vary by concentration and temperature. The pattern (H-2/H-3 doublet pair) is

the fingerprint.[1]

Elucidation Workflow Diagram
The following diagram illustrates the logical flow from spectral acquisition to structural

confirmation.
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Critical Decision Points

Crude Extract / Fraction

1H NMR (1D)
Identify Chromone Doublets

(δ 8.19, 6.26)

13C & DEPT-135
Count Cq, CH, CH2, CH3

HSQC (2D)
Assign H-C Pairs

Resolve Sugar Region

Proton Chemical Shifts

Chromone Confirmation
(H2/H3 Coupling)

Carbon Chemical Shifts

COSY (2D)
Trace Spin Systems

(Sugar Rings)

Defined Fragments

HMBC (2D)
Long-Range Connectivity

Fragment Connectivity

NOESY (2D)
Stereochemistry

Linkage Established

Aglycone-Sugar Link
(HMBC: H-1' -> C-7)

Final Structure:
Schumanniofoside

Click to download full resolution via product page

Caption: Workflow integrating 1D and 2D NMR data to resolve the chromone core, glycosidic

linkages, and stereochemistry of Schumanniofoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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